molecular formula C7H7NO4S B8097543 4-(Methylsulfonyl)picolinic acid

4-(Methylsulfonyl)picolinic acid

Cat. No.: B8097543
M. Wt: 201.20 g/mol
InChI Key: RGRXXKBEAKPGHW-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methylsulfonyl group attached to the fourth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)picolinic acid typically involves the introduction of a methylsulfonyl group to the picolinic acid structure. One common method is the sulfonation of picolinic acid using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

4-(Methylsulfonyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interfere with cellular pathways by inhibiting key enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    Picolinic Acid: A parent compound with a carboxyl group at the second position.

    Nicotinic Acid: An isomer with the carboxyl group at the third position.

    Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: 4-(Methylsulfonyl)picolinic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming metal complexes, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylsulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXXKBEAKPGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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